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CAS No.: 865531-74-4

Cat. No.: B610329 Get Quote

Targeting Stress-Induced VEGF via mRNA UTR
Modulation
Executive Summary & Mechanism of Action
PTC-510 is an orally bioavailable small molecule designed to selectively inhibit the production

of Vascular Endothelial Growth Factor (VEGF) in tumor cells under conditions of stress

(hypoxia).[3][4] Unlike antibody-based therapies (e.g., bevacizumab) that scavenge

extracellular VEGF, PTC-510 acts intracellularly at the post-transcriptional level.

Mechanism: UTR-Mediated Translation Inhibition
Under hypoxic conditions common in solid tumors, VEGF mRNA translation is upregulated via

specific regulatory elements in its 5' and 3' Untranslated Regions (UTRs). PTC-510 binds to

these UTR complexes, preventing the ribosome from translating VEGF mRNA into protein,

thereby starving the tumor of the angiogenic support required for growth.

DOT Diagram: PTC-510 Mechanism of Action
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Caption: PTC-510 intercepts the hypoxic signaling cascade by binding to VEGF mRNA UTRs,

preventing translation despite high transcript levels.

Formulation Protocol (Critical)
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PTC-510 is a hydrophobic small molecule. Proper formulation is essential to ensure

bioavailability and avoid precipitation in the gastrointestinal tract. The following protocol is

based on the optimized vehicle described by Cao et al. (2016).

Reagents Required
Active Pharmaceutical Ingredient: PTC-510 (Solid powder).

Solvent: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).

Co-solvent/Vehicle: Polyethylene glycol 300 (PEG300).

Step-by-Step Formulation (Standard Batch)
Target Concentration: 1 mg/mL (for 10 mg/kg dose) or 5 mg/mL (for 50 mg/kg dose), assuming

10 mL/kg dosing volume.

Step Action Critical Note

1 Weigh PTC-510 powder.

Calculate required mass based

on total batch volume (

).

2
Add DMSO (5% of total

volume).

Vortex vigorously until the

powder is completely

dissolved. The solution must

be clear yellow/orange.

3
Add PEG300 (95% of total

volume).

Add slowly while vortexing. Do

not dump all at once to prevent

shock precipitation.

4 Sonicate (Optional).

If minor turbidity appears,

sonicate in a water bath at

37°C for 5-10 minutes.

5 Storage.

Prepare Fresh. If storage is

necessary, aliquot and freeze

at -20°C. Thaw only once.
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Formulation Check: The final solution should be a clear, viscous liquid. If a precipitate forms, do

not administer; re-evaluate the DMSO dissolution step.

In Vivo Administration Protocol
Experimental Design Parameters

Animal Model: Athymic Nude Mice (e.g., Nu/Nu) or C57BL/6 (if syngeneic).

Tumor Model: HT1080 (human fibrosarcoma) or HeLa xenografts are the standard validation

models for this compound.

Route: Oral Gavage (PO).

Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Dosing Regimens
Group Treatment Dose Frequency Duration Purpose

1
Vehicle

Control
0 mg/kg

BID (Twice

Daily)
14-40 Days

Baseline

tumor growth

2
Low Dose

PTC-510
10 mg/kg BID 14-40 Days

Minimum

Effective

Dose (MED)

3
High Dose

PTC-510
50 mg/kg BID 14-40 Days

Maximum

Efficacy

Note on Frequency: While some early screens used QD (Once Daily), BID (Twice Daily) is the

validated frequency for PTC-510 to maintain suppression of VEGF translation, as the protein

has a rapid turnover rate in hypoxic tumors.

Workflow Diagram
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Caption: Standard workflow for evaluating PTC-510 efficacy in xenograft models.

Pharmacodynamic (PD) Validation
To verify that PTC-510 is working on-target (and not just being toxic), you must measure

intratumoral VEGF levels, not just tumor volume.

Sample Collection: Harvest tumors 2-4 hours after the final dose. Flash freeze in liquid

nitrogen.

Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease inhibitors.

ELISA: Use a human-specific VEGF ELISA kit (e.g., R&D Systems Quantikine) to distinguish

tumor-derived VEGF from host (mouse) VEGF.

Expected Result: Significant reduction in human VEGF protein levels in treated groups

compared to vehicle, despite high levels of VEGF mRNA (due to translation block).

Expected Results & Benchmarks
The following data summarizes the expected efficacy profile based on Cao et al. (2016).
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Parameter Vehicle
PTC-510 (10 mg/kg
BID)

PTC-510 (50 mg/kg
BID)

Tumor Growth Delay 0 Days
~25 Days (to reach 1

cm³)
>50 Days (Stasis)

Intratumoral VEGF 100% (Baseline) ~40-50% Reduction >70% Reduction

Body Weight Loss <5%
<5% (No overt

toxicity)
<5%

Troubleshooting:

No efficacy? Check the "hypoxic status" of your tumor model. PTC-510 is a stress-induced

inhibitor. It works best in large, hypoxic tumors or models known to rely on HIF1a-driven

VEGF. It may be less effective in highly vascularized, normoxic micro-tumors.

Toxicity? If mice lose >15% body weight, verify the DMSO concentration does not exceed

5% and that the PEG300 is not degraded.
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Relevance: Background on the GEMS™ (Gene Expression Modulation by Small-
molecules)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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